Fast Blue B Salt

Content Navigation

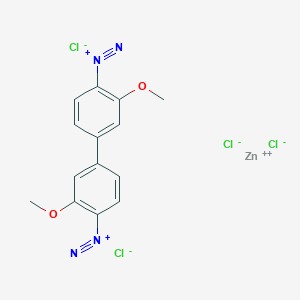

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fast Blue B Salt (CAS 14263-94-6) is the zinc chloride double salt of 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium). In industrial and laboratory procurement, it is primarily sourced as a chromogenic coupling reagent for diagnostic assays, histochemistry, and forensic testing. The compound functions by undergoing rapid, specific coupling reactions with electron-rich aromatic compounds, such as phenols and naphthols, to precipitate stable azo dyes. The zinc double salt formulation is specifically selected over free diazonium alternatives to ensure extended shelf life at 2-8°C and safe handling during assay manufacturing [REFS-1, REFS-2].

Research Fit

Substituting Fast Blue B Salt with other diazonium dyes or generic colorimetric reagents introduces severe performance and safety trade-offs. Utilizing unstabilized diazonium salts compromises process safety, as they are prone to rapid degradation and shock-sensitive decomposition. In histochemical applications, substituting with in-class alternatives like Fast Blue BB or Fast Blue RR results in significantly higher background staining, which obscures low-abundance enzyme bands and reduces assay reproducibility [1]. Furthermore, in forensic and agricultural cannabinoid screening, relying on standard generic reagents such as the Duquenois-Levine test reduces detection sensitivity by over two orders of magnitude, rendering trace analysis impossible without complex instrumentation [2].

Substitution Risk

Assay Reproducibility: Background Staining in Esterase Detection

When visualizing esterase activity on Native Polyacrylamide gel electrophoresis (PAGE) using 2-naphthyl acetate, the choice of diazonium dye directly impacts the signal-to-noise ratio. Fast Blue B Salt demonstrates significantly less background staining (p < 0.0001) compared to its closest structural analogs, Fast Blue BB and Fast Blue RR[1].

| Evidence Dimension | Background gel density (staining noise) |

| Target Compound Data | Fast Blue B Salt (0.12% solution) |

| Comparator Or Baseline | Fast Blue BB and Fast Blue RR (0.12% solutions) |

| Quantified Difference | Statistically significant reduction in background density (p < 0.0001) for Fast Blue B. |

| Conditions | Overnight staining of Native PAGE gels incubated with 75 µM 2-naphthyl acetate. |

Minimizing background noise prevents false-negative interpretations of low-abundance proteins and eliminates the need for aggressive destaining steps in diagnostic workflows.

Handling and Storage: Reagent Stability via Zinc Double Salt Complexation

Free arenediazonium salts are notoriously unstable in their solid state, often requiring immediate use to prevent explosive decomposition or rapid degradation. Complexing 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium) with zinc chloride to form Fast Blue B Salt stabilizes the molecule, preventing hazardous polymerization and allowing for safe commercial transport and long-term storage at 2-8°C [1].

| Evidence Dimension | Solid-state thermal and mechanical stability |

| Target Compound Data | Fast Blue B zinc double salt |

| Comparator Or Baseline | Unstabilized arenediazonium salts |

| Quantified Difference | Eliminates shock-sensitive decomposition risk; stable for commercial storage at 2-8°C. |

| Conditions | Solid-state reagent storage and handling. |

Procuring the zinc double salt formulation is mandatory for ensuring laboratory safety and maintaining lot-to-lot reproducibility in commercial assay manufacturing.

Analytical Sensitivity: Limit of Detection for Cannabinoid Screening

In forensic and quality control environments, colorimetric screening must reliably detect trace cannabinoids. A comparative study of conventional techniques demonstrated that Fast Blue B Salt achieves a Limit of Detection (LOD) of 0.001 mg/mL for cannabis extracts, whereas the standard Duquenois-Levine test only achieves an LOD of 0.125 mg/mL [1].

| Evidence Dimension | Limit of Detection (LOD) for cannabis extracts |

| Target Compound Data | Fast Blue B Salt test |

| Comparator Or Baseline | Duquenois-Levine test |

| Quantified Difference | 125-fold higher sensitivity (0.001 mg/mL vs. 0.125 mg/mL). |

| Conditions | Colorimetric identification of methanol/hexane cannabis extracts. |

This massive increase in sensitivity allows quality control and forensic laboratories to confidently screen for trace phyto-cannabinoids without immediately resorting to high-cost GC-MS or HPLC systems.

High-Sensitivity Forensic and Agricultural Cannabinoid Screening

Due to its 125-fold greater sensitivity compared to the Duquenois-Levine reagent, Fast Blue B Salt is selected for Thin-Layer Chromatography (TLC) and post-column HPLC detection of trace cannabinoids (THC, CBD, CBN). It allows rapid, distinct color differentiation in plant extracts and oral fluids [1].

Clinical Histochemistry and Native PAGE Esterase Staining

Because it produces significantly less background noise than Fast Blue BB and RR, Fast Blue B Salt is utilized in clinical and research histochemistry for detecting esterase, alkaline phosphatase, and acetylcholinesterase activity. It ensures clear band resolution on Native PAGE gels without requiring extended destaining protocols [2].

Commercial Diagnostic Assay Manufacturing

The zinc chloride double salt stabilization makes Fast Blue B Salt suitable for bulk procurement and integration into commercial diagnostic kits. Its stability at 2-8°C ensures that assay manufacturers can maintain reliable lot-to-lot performance for chromogenic substrates over extended shelf lives[3].

Application Fit Matrix

References

- [1] Patil, K., et al. 'Study of Efficiency and Reliability of Conventional Techniques for examination of Cannabis received in the Laboratory.' Research Journal of Pharmacy and Technology (2023).

- [2] Kumar, D., et al. 'Fast Blue B Produces a Light Background on the Gel Surface.' PMC (2020).

- [3] s d fine-chem limited, Safety Data Sheet for Fast Blue B Salt.

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Irritant;Health Hazard

Other CAS

General Manufacturing Information

Explore Compound Types